molecular formula C11H14O2 B3158356 2'-Ethoxy-5'-methylacetophenone CAS No. 857277-13-5

2'-Ethoxy-5'-methylacetophenone

Cat. No. B3158356
Key on ui cas rn: 857277-13-5
M. Wt: 178.23 g/mol
InChI Key: MKMBQKWVUDEEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842688B2

Procedure details

The solution of 14.5 g of 1-(2-ethoxy-5-methylphenyl)ethanone in 800 ml of dichloromethane is admixed with 36.8 g of 3-chloroperbenzoic acid and stirred at room temperature over 72 hours. The reaction mixture is concentrated by evaporation, and the residue is admixed with 400 ml of saturated aqueous sodium thiosulphate solution and extracted with tert-butyl methyl ether (2×800 ml). The organic phases are washed successively with saturated aqueous sodium carbonate solution (1×500 ml) and brine (500 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The residue is taken up in 75 ml of methanol, admixed with 25 ml of ammonia solution (25%) and stirred over 30 minutes. The reaction mixture is concentrated by evaporation, admixed with 0.5 M HCl (200 ml) and extracted with tert-butyl methyl ether (600 ml). The organic phase is washed with brine (500 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a brown solid from the residue by means of flash chromatography (SiO2 60F). Rt=3.89.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1C(=O)C)[CH3:2].ClC1C=CC=C(C(OO)=[O:22])C=1>ClCCl>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[OH:22])[CH3:2]

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
C(C)OC1=C(C=C(C=C1)C)C(C)=O
Step Two
Name
Quantity
36.8 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature over 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (2×800 ml)
WASH
Type
WASH
Details
The organic phases are washed successively with saturated aqueous sodium carbonate solution (1×500 ml) and brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
STIRRING
Type
STIRRING
Details
stirred over 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (600 ml)
WASH
Type
WASH
Details
The organic phase is washed with brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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